molecular formula C21H22F2N4O3S B3014714 N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234886-77-1

N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B3014714
CAS RN: 1234886-77-1
M. Wt: 448.49
InChI Key: NUAFOUMNTYLNEQ-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22F2N4O3S and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Spin-Labeled Analog Synthesis : Lifshits et al. (1976) discussed the synthesis of various nicotinic acid derivatives, including a spin-labeled analog of nicotinamide, demonstrating the chemical versatility and potential for creating novel compounds for various applications (Lifshits et al., 1976).

  • Oxalamide Synthesis : Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, illustrating the potential for creating diverse oxalamide compounds for various scientific applications (Mamedov et al., 2016).

Molecular Dynamic Simulation Studies

  • Corrosion Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, highlighting the potential use of such compounds in material science and engineering (Kaya et al., 2016).

Medical Research

  • HIV-1 Research : Yoshimura et al. (2010) studied a compound similar in structure, N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), for its potential in enhancing the neutralizing activities against HIV-1, showing the relevance of such compounds in virology and pharmaceutical research (Yoshimura et al., 2010).

Antimicrobial Activity

  • Antimicrobial Oxime Derivatives : Mallesha and Mohana (2014) synthesized oxime derivatives related to difluorophenyl and piperidin-4-yl)methanone, indicating the potential of these compounds in antimicrobial applications (Mallesha & Mohana, 2014).

Molecular Interaction Studies

  • Cannabinoid Receptor Research : Shim et al. (2002) and Lan et al. (1999) explored compounds with structures similar to N1-(2,5-difluorophenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide for their interaction with cannabinoid receptors, indicating potential applications in neuroscience and pharmacology research (Shim et al., 2002); (Lan et al., 1999).

Neuropsychopharmacology

  • Orexin Receptor Mechanisms : Piccoli et al. (2012) studied the role of orexin receptor mechanisms in compulsive food consumption, indicating a potential application of related compounds in understanding and treating eating disorders (Piccoli et al., 2012).

Pharmaceutical Chemistry

  • Alpha1A-Adrenoceptor Antagonist : Chang et al. (2000) investigated L-771,688, a compound with a structure similar to the one , as an alpha1A-adrenoceptor antagonist, demonstrating the compound's potential in medicinal chemistry (Chang et al., 2000).

  • Catalytic Activity in Cu-Catalyzed Couplings : Bhunia et al. (2017) explored the use of N,N'-Bisoxalamides in catalyzing Cu-catalyzed N-arylation, showing another potential application in pharmaceutical chemistry (Bhunia et al., 2017).

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3S/c1-31-20-15(3-2-8-24-20)21(30)27-9-6-13(7-10-27)12-25-18(28)19(29)26-17-11-14(22)4-5-16(17)23/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAFOUMNTYLNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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